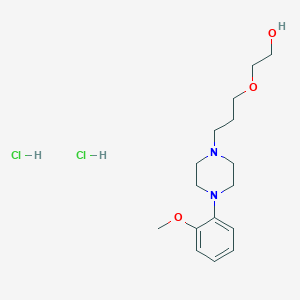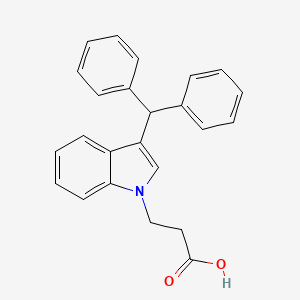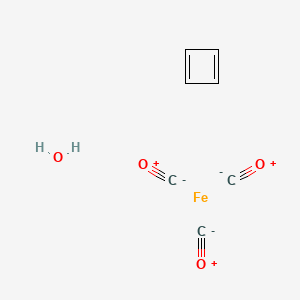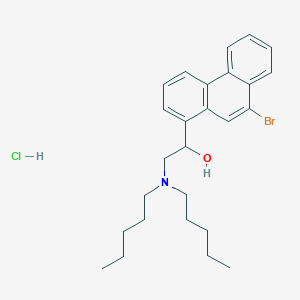
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and materials science. The presence of a bromine atom and a dipentylamino group in its structure suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenanthrene ring.
Amination: Attachment of the dipentylamino group to the ethyl chain.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrene ketones, while substitution could introduce various functional groups into the phenanthrene ring.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and dipentylamino group could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(9-Bromophenanthren-1-yl)-2-(dimethylamino)ethanol
- 1-(9-Bromophenanthren-1-yl)-2-(diethylamino)ethanol
- 1-(9-Bromophenanthren-1-yl)-2-(dipropylamino)ethanol
Uniqueness
1-(9-Bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride is unique due to the presence of the dipentylamino group, which may confer distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This could result in differences in solubility, reactivity, and biological activity.
Propiedades
Número CAS |
7467-94-9 |
|---|---|
Fórmula molecular |
C26H35BrClNO |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
1-(9-bromophenanthren-1-yl)-2-(dipentylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C26H34BrNO.ClH/c1-3-5-9-16-28(17-10-6-4-2)19-26(29)23-15-11-14-21-20-12-7-8-13-22(20)25(27)18-24(21)23;/h7-8,11-15,18,26,29H,3-6,9-10,16-17,19H2,1-2H3;1H |
Clave InChI |
KGZSZLSPEGPFCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)CC(C1=CC=CC2=C1C=C(C3=CC=CC=C23)Br)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


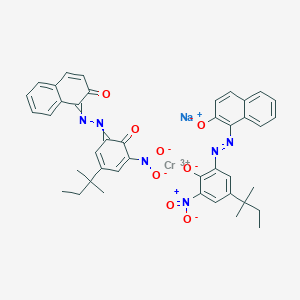
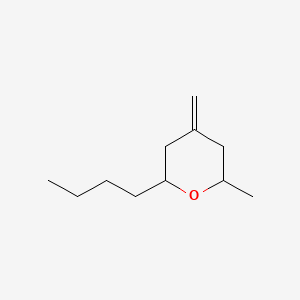
![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
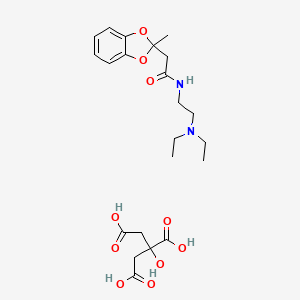
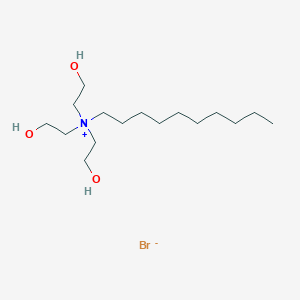
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
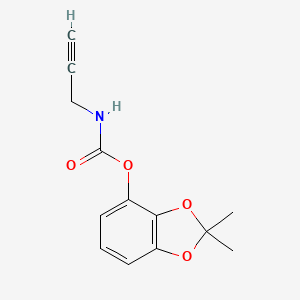
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
